N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 84160-89-4
VCID: VC0403113
InChI: InChI=1S/C17H14N2O4/c1-11-6-2-5-9-14(11)23-10-15(20)18-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20)
SMILES: CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C17H14N2O4
Molecular Weight: 310.3g/mol

N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide

CAS No.: 84160-89-4

Main Products

VCID: VC0403113

Molecular Formula: C17H14N2O4

Molecular Weight: 310.3g/mol

N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide - 84160-89-4

CAS No. 84160-89-4
Product Name N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide
Molecular Formula C17H14N2O4
Molecular Weight 310.3g/mol
IUPAC Name N-(1,3-dioxoisoindol-2-yl)-2-(2-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H14N2O4/c1-11-6-2-5-9-14(11)23-10-15(20)18-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Standard InChIKey ZQMVJFORLRMPNB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O
PubChem Compound 825446
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator